molecular formula C7H4ClIN2O B1428243 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1305324-65-5

5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No.: B1428243
CAS No.: 1305324-65-5
M. Wt: 294.48 g/mol
InChI Key: BTPHFLZBMKUKQV-UHFFFAOYSA-N
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Description

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol is a halogenated heterocyclic aromatic organic compound. It is characterized by the presence of chlorine and iodine atoms on a pyrrolopyridine ring structure, which is a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as halogenated pyrroles or pyridines, under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of less oxidized species, such as amines or alcohols.

  • Substitution: Halogen atoms on the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or Grignard reagents, under appropriate conditions.

Major Products Formed:

  • Oxidation Products: Aldehydes, carboxylic acids, and ketones.

  • Reduction Products: Amines, alcohols, and hydrocarbons.

  • Substitution Products: Alkylated or arylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis.

Biology: The compound has been studied for its biological activity, particularly in the context of enzyme inhibition and receptor binding. It has shown potential as a ligand for various receptors, which can be useful in drug discovery and development.

Medicine: In the medical field, derivatives of this compound have been investigated for their therapeutic potential. They have been explored as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various types of cancer.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for applications in material science and chemical manufacturing.

Comparison with Similar Compounds

  • 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

  • 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine

  • 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Uniqueness: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to its specific halogenation pattern and the presence of the hydroxyl group at the 4-position

Properties

IUPAC Name

5-chloro-6-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2O/c8-4-5(12)3-1-2-10-7(3)11-6(4)9/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPHFLZBMKUKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C(=C(N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241560
Record name 1H-Pyrrolo[2,3-b]pyridin-4-ol, 5-chloro-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-65-5
Record name 1H-Pyrrolo[2,3-b]pyridin-4-ol, 5-chloro-6-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridin-4-ol, 5-chloro-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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